Anagyrine

Description

Contextualization of Quinolizidine (B1214090) Alkaloids in Natural Products Research

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic compounds that feature a 1-azabicyclo[4.4.0]decane moiety. These specialized metabolites are produced by a variety of organisms, including plants, fungi, and even some animals like frogs. In the realm of natural products chemistry, QAs are of considerable interest due to their structural diversity and wide range of biological activities.

These alkaloids are biosynthesized from the amino acid L-lysine. They are particularly characteristic of the Leguminosae (Fabaceae) plant family, with a notable presence in genera such as Lupinus, Baptisia, Thermopsis, Genista, Cytisus, and Sophora. cabidigitallibrary.org Within plants, QAs are typically synthesized in the green, aerial parts and then transported via the phloem to other tissues, accumulating in higher concentrations in the seeds and epidermal structures. This distribution suggests a primary role in chemical defense against herbivores, owing to their often bitter taste and toxicity. The study of QAs like anagyrine provides insights into plant biochemistry, chemical ecology, and potential applications in pharmacology and agriculture. cabidigitallibrary.org

Historical Overview of this compound Isolation and Early Research Discoveries

The discovery of this compound dates back to 1885, when French biologists Ernest Hardy and N. Gallois first isolated the compound from the Stinking Bean Trefoil, Anagyris foetida, a toxic shrub native to the Mediterranean region. The alkaloid was named after the plant genus from which it was first identified.

Decades later, in 1939, research by James Fitton Couch established that this compound was identical to an alkaloid present in numerous species of the plant genus Lupinus. The toxicity of certain lupine plants had been recognized for some time, but this discovery helped to pinpoint a specific chemical agent. A pivotal moment in this compound research occurred in 1973, when Richard Keeler of the Poisonous Plant Research Laboratory identified this compound as the specific teratogen responsible for a condition in cattle known as "crooked calf disease". This condition is characterized by skeletal deformities in calves whose mothers ingest this compound-containing plants during specific periods of gestation. Early research also focused on identifying the distribution of this compound across various plant species and its concentration in different parts of the plant, such as leaves, flowers, and seeds.

Chemical and Physical Properties of this compound

This compound is a complex molecule with specific chemical and physical characteristics that define its behavior and interactions.

| Property | Value |

| Molecular Formula | C₁₅H₂₀N₂O |

| Molar Mass | 244.338 g·mol⁻¹ |

| CAS Number | 486-89-5 |

| Density | 1.22 ±0.1 g/mL |

| Boiling Point | 455.6 °C |

| Solubility | Soluble in Methanol, DMSO |

This table is interactive. Click on the headers to sort.

Plant Species Containing this compound

This compound has been identified in a variety of plant species, primarily within the Fabaceae family. The table below lists some of the plants known to contain this alkaloid.

| Genus | Species | Common Name |

| Anagyris | foetida | Stinking Bean Trefoil |

| Hovea | linearis | --- |

| Lupinus | albus | White Lupine |

| Lupinus | sp. | Anderson's Lupine |

| Lupinus | latifolius | Broadleafed Lupine |

| Lupinus | sp. | Burke's Lupine |

| Lupinus | sp. | Everman's Lupine |

| Lupinus | sp. | Mountain Silvery Lupine |

| Lupinus | sp. | Mt. Rose Lupine |

| Lupinus | sp. | Pine or Sickle-keeled Lupine |

| Lupinus | polyphyllus | Bigleaf Lupine |

| Lupinus | sp. | Seashore Lupine |

| Lupinus | sericeus | Silky Lupine |

| Lupinus | sp. | Silvery Lupine |

| Lupinus | sp. | Tailcup Lupine |

| Lupinus | sp. | Tall Silvery Lupine |

| Lupinus | leucophyllus | Velvet Lupine |

| Lupinus | sp. | Washington Lupine |

| Sophora | flavescens | --- |

| Sophora | secundiflora | Mescalbean tandfonline.com |

| Sophora | tomentosa | --- tandfonline.com |

| Thermopsis | rhombifolia | Prairie Thermopsis |

This table is interactive. Click on the headers to sort.

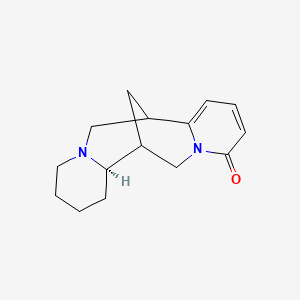

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C15H20N2O |

|---|---|

Poids moléculaire |

244.33 g/mol |

Nom IUPAC |

(10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |

InChI |

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m1/s1 |

Clé InChI |

FQEQMASDZFXSJI-WXRRBKDZSA-N |

SMILES |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

SMILES isomérique |

C1CCN2CC3CC([C@H]2C1)CN4C3=CC=CC4=O |

SMILES canonique |

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |

Synonymes |

anagyrine |

Origine du produit |

United States |

Structural Elucidation and Classification of Anagyrine

Chemodiversity and Structural Features within Anagyrine-Type Quinolizidine (B1214090) Alkaloids

Quinolizidine alkaloids (QAs) exhibit considerable structural diversity, with over 397 naturally occurring QAs isolated and classified into about 20 different types. this compound-type alkaloids represent one of these distinct structural classes.

The core structure of this compound-type QAs is similar to lupanine-type alkaloids, sharing the bridged bisquinolizidine framework. However, the presence of the 2-pyridone ring in this compound distinguishes it from the lupanine (B156748) type, which contains a 2-piperidone (B129406) ring.

Within the this compound-type alkaloids, structural variations primarily occur on ring D at positions C-15, C-14, and C-12. Substitutions can include hydroxyl, epoxy, acetyl, alkanoyl, and indolyl groups. For instance, a Δ13(14) double bond has been observed in some isolated this compound-type alkaloids. Another structural variation involves the presence of an additional nitrogen atom instead of C-13 in some compounds. The C-7–C-8–C-9 bridge in this compound-type alkaloids is typically α-oriented.

Currently, approximately 19 this compound-type alkaloids have been reported as natural products. These compounds are characteristic of genera within the Papilionoideae subfamily, including Anagyris, Thermopsis, Genista, Clathrotropis, and Sophora.

Stereochemical Relationships and Epimeric Forms (e.g., this compound and Thermopsine)

This compound and thermopsine (B1682252) are two prominent representatives of the this compound-type quinolizidine alkaloids that are epimerically related. Their structural difference lies in the relative configuration at C-11. this compound has a β-oriented hydrogen at C-11, while thermopsine has an α-oriented hydrogen at this position. This epimeric relationship is analogous to the relationship between sparteine (B1682161) and α-isosparteine. cdnsciencepub.com

The this compound molecule possesses three asymmetric centers at C-6, C-8, and C-10. Upon protonation of the nitrogen atom N-2, it also becomes an asymmetric center. The configuration of the chiral atoms in this compound has been determined as C-6R, C-8R, and C-10R, with N-2S in its protonated form. Thermopsine is a C-10 epimer of this compound.

The stereochemical features, particularly at C-11, contribute to the distinct properties and occurrences of this compound and thermopsine in nature.

Advanced Spectroscopic Characterization Techniques for this compound (e.g., NMR, IR, MS)

Spectroscopic techniques play a crucial role in the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, is fundamental for determining the connectivity and stereochemistry of the molecule. Detailed assignment of proton and carbon-13 NMR spectra has been reported, aiding in the determination of this compound's conformation.

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The presence of the 2-pyridone moiety is often indicated by characteristic carbonyl absorption bands in the IR spectrum.

Mass Spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is widely used for the identification and analysis of this compound in complex mixtures from plant extracts. Electron ionization mass spectrometry provides fragmentation patterns that are characteristic of the this compound structure, aiding in its identification. High-resolution multi-stage mass spectrometry, integrated with techniques like feature-based molecular networking, offers in-depth characterization of quinolizidine alkaloids, including this compound-type compounds, and can help identify novel structural variants.

The combination of these spectroscopic methods provides comprehensive data for confirming the structure of isolated this compound and studying its presence in various plant sources.

Spectroscopic Data Examples:

While specific detailed NMR and IR peak assignments vary depending on the solvent and conditions used, general characteristics observed in research include:

IR Spectroscopy: Presence of a carbonyl stretch around 1650-1660 cm-1, characteristic of the 2-pyridone ring.

Mass Spectrometry (EI-MS): Molecular ion peak at m/z 244 for C15H20N2O. Characteristic fragmentation ions are observed, providing structural insights.

Example Data Table (Illustrative - specific values may vary based on source and conditions):

| Spectroscopic Method | Key Information Provided | Relevant Functional Groups/Structural Features |

| 1H NMR | Proton environments, coupling constants | Aliphatic and aromatic protons, stereochemistry |

| 13C NMR | Carbon skeleton, types of carbons | sp2 and sp3 carbons, carbonyl carbon |

| IR | Vibrational modes | Carbonyl (2-pyridone), C-N, C=C stretches |

| MS (EI) | Molecular weight, fragmentation pattern | Molecular ion, characteristic fragments |

Biosynthesis and Metabolic Pathways of Anagyrine

Elucidation of Precursor Amino Acids in Anagyrine Biosynthesis (e.g., L-lysine)

Extensive studies, including radioactive tracer experiments conducted in the 1960s and later refined with stable isotope labeling and Nuclear Magnetic Resonance (NMR) spectroscopy in the 1980s, have demonstrated that the carbon skeleton and nitrogen atoms of quinolizidine (B1214090) alkaloids, including this compound, are derived exclusively from the amino acid L-lysine. L-lysine serves as the primary precursor, contributing C5 units to the structure of these tetracyclic alkaloids.

Identification and Characterization of Key Enzymatic Steps and Intermediates (e.g., Lysine (B10760008) Decarboxylase, Cadaverine (B124047) Formation)

The biosynthesis of quinolizidine alkaloids, including this compound, begins with the decarboxylation of L-lysine. This initial and often considered the first committed step in the pathway is catalyzed by the enzyme lysine decarboxylase (LDC). This enzymatic reaction removes a carboxyl group from L-lysine, leading to the formation of the diamine cadaverine. Cadaverine is a crucial intermediate in the pathway.

Following the formation of cadaverine, the pathway involves further enzymatic steps and intermediates. Cadaverine is thought to be converted to 5-aminopentanal (B1222117), potentially through the action of a copper amino oxidase (CAO) or amino transferase. Subsequently, 5-aminopentanal is believed to spontaneously cyclize to form Δ¹-piperideine. This intermediate, Δ¹-piperideine, is considered a precursor from which both bicyclic and tetracyclic quinolizidine alkaloids, such as sparteine (B1682161) and lupanine (B156748), are formed. this compound, a tetracyclic QA with a pyridone ring, is believed to be derived from these core intermediates through subsequent tailoring reactions, which can include oxidation, dehydrogenation, hydroxylation, acylation, and methylation. While the conversion of L-lysine to cadaverine by LDC is well-established, the subsequent steps leading specifically to this compound from intermediates like sparteine or lupanine involve complex enzymatic transformations and are areas of ongoing research.

Molecular Genetic Studies of this compound Biosynthetic Genes

Molecular genetic studies have aimed to identify and characterize the genes encoding the enzymes involved in this compound biosynthesis. Lysine decarboxylase (LDC), catalyzing the initial step, was one of the first enzymes in the quinolizidine alkaloid pathway to be characterized at the molecular level. For instance, LDC has been cloned from Lupinus angustifolius. Studies involving cDNA libraries enriched from high-alkaloid cultivars compared to low-alkaloid cultivars have been instrumental in identifying such genes. Heterologous expression of LDCs from different QA-producing species has confirmed their ability to decarboxylate L-lysine.

Natural Occurrence, Distribution, and Ecological Significance of Anagyrine

Phytochemical Investigations of Anagyrine in Plant Species

Phytochemical studies have identified this compound in several plant genera, primarily within the Fabaceae family. It was first isolated from Anagyris foetida in 1885 and later found to be identical to an alkaloid in Lupinus species.

Notable plant genera where this compound has been reported include:

Lupinus spp. (lupins): this compound is commonly found in many Lupinus species and is a key contributor to their toxicity. Its presence and levels vary among different Lupinus species and accessions.

Anagyris foetida: This highly toxic shrub, native to the Mediterranean region, is the source from which this compound was first isolated.

Thermopsis rhombifolia: this compound has also been found in this species, although its specific role in T. rhombifolia's toxicity is not fully understood.

Genista spp.

Sophora spp.

These investigations often involve techniques like gas/liquid chromatography and mass spectrometry to identify and quantify alkaloids present in plant extracts.

Quantitative and Qualitative Profiling of this compound across Plant Organs and Developmental Stages

The concentration and profile of this compound can vary significantly within different organs of a plant and across its developmental stages.

Plant Organs: this compound is typically biosynthesized in the green aerial parts of the plant, specifically in chloroplasts. Once produced, it is transported via the phloem and can be stored in vacuoles in various plant organs, including stems, leaves, and seeds. Seeds are often noted for accumulating significant quantities of quinolizidine (B1214090) alkaloids, including this compound, where they may play a role in defense. The peripheral part of seeds, bark, root, fruit, and leaf epidermis can also accumulate these alkaloids.

Developmental Stages: In Lupinus plants, this compound can be found in growing leaf material in young plants and in the flower and seed of mature plants. Studies have shown that this compound and total alkaloid concentrations can be higher in earlier developmental stages (e.g., April) and decrease as the plant matures (e.g., by July). Seeds generally have higher levels of total alkaloids and this compound, when present, compared to mature vegetation.

Quantitative analysis methods, such as gas chromatography-mass spectrometry (GC-MS), are used to determine the levels of this compound in different plant parts.

Example Data (Illustrative, based on search findings):

| Plant Species | Plant Organ | Developmental Stage | This compound Concentration (approx. range) | Reference |

| Lupinus caudatus | Not specified | Not specified | ≥ 1.44 g/kg | |

| Lupinus sericeus | Not specified | Not specified | Present | |

| Lupinus spp. | Growing leaf | Young plant | Present | |

| Lupinus spp. | Flower and seed | Mature plant | Present | |

| Lupinus spp. | Seeds | Mature | Higher than vegetation | |

| Lupinus angustifolius | Seeds | Mature | 1.5 - 4% (bitter varieties) | |

| Lupinus luteus | Seeds | Mature | Minor alkaloid | |

| Lupinus mutabilis | Seeds | Mature | 0.1 to 4% |

Environmental and Genotypic Factors Influencing this compound Accumulation in Plants

The accumulation of this compound in plants is influenced by a complex interplay of environmental and genotypic factors.

Genotypic Factors: The plant's genotype plays a significant role in determining the presence and levels of this compound. Different species and even varieties within the same species can exhibit considerable variation in their alkaloid profiles and concentrations. Some cultivars are specifically bred to have lower alkaloid content ("sweet" varieties), while wild or "bitter" varieties can have much higher levels.

Environmental Factors:

Climatic Conditions: Factors such as temperature, light exposure, and precipitation (e.g., drought stress) can influence alkaloid production and accumulation. Studies suggest that a relatively cold environment with abundant light can be a factor.

Geographical Location: The geographical origin and the specific environmental conditions of a location can impact alkaloid levels.

Plant Phenology: As mentioned earlier, the developmental stage of the plant (phenology) affects this compound concentration.

Abiotic Stress: Environmental stressors, such as drought or nutrient deficiency, can influence the production of secondary metabolites, including alkaloids. For instance, an N-deficient fertilizer with specific potassium and phosphorus levels, along with a relatively high soil pH, has been suggested to influence quinolizidine alkaloid accumulation.

Biotic Interactions: Interactions with other organisms, such as the presence of disease-causing agents, can also affect alkaloid levels as part of the plant's defense response.

The interaction between genotype and environment (GxE interaction) is also a crucial factor influencing alkaloid content.

Ecological Role of this compound in Plant Defense Mechanisms

This compound, like other quinolizidine alkaloids, plays a significant ecological role in plant defense. As secondary metabolites, these compounds are not directly involved in primary metabolic processes but serve to protect the plant from various threats.

Defense Against Herbivores: Quinolizidine alkaloids, including this compound, are known to deter herbivores due to their bitter taste and toxicity. This is particularly important in tissues that are vital for plant survival and reproduction, such as seeds, where alkaloid accumulation is often highest. The presence of these alkaloids can make plant tissues unpalatable or harmful to grazing animals and insects.

Defense Against Insects: this compound contributes to the plant's defense against insect pests. Alkaloids can have toxic effects on insects, disrupting their physiological processes. Some studies suggest that maintaining high levels of quinolizidine alkaloids in vegetative tissues can confer insect resistance to the plants.

Defense Against Pathogens: While the role of this compound specifically against pathogens is less extensively documented than its role against herbivores and insects, plant secondary metabolites in general are known to have antimicrobial properties and contribute to defense against bacteria, fungi, and viruses.

The production and accumulation of this compound and other quinolizidine alkaloids are part of an evolutionary adaptation by plants to cope with biotic stressors like herbivory and pathogens.

Synthetic Methodologies and Chemical Derivatization of Anagyrine

Total Synthesis Approaches for Anagyrine

Total synthesis of this compound involves constructing the entire molecular framework from simpler precursors. Several approaches have been reported, often employing key reactions to build the fused quinolizidine (B1214090) system and incorporate the pyridone moiety. Early total syntheses of quinolizidine alkaloids, including formal syntheses related to this compound, have been documented, highlighting the historical efforts in this field. More recent strategies have explored flexible routes to access tri- and tetracyclic lupin alkaloids, including (±)-anagyrine. One such strategy involves the use of 2-pyridone-based central fragments as key intermediates. Another approach utilized a Pummerer cyclization-deprotonation-cycloaddition cascade of imidosulfoxides, which proved applicable to the synthesis of various alkaloids, including (±)-anagyrine. The development of improved synthetic routes to this compound has also been explored as a potential pathway to other lupin alkaloids.

Semi-synthetic Strategies for this compound Derivatives and Analogues

Semi-synthetic strategies involve using naturally occurring this compound or related alkaloids as starting materials and performing chemical modifications to create derivatives and analogues. This approach leverages the existing complex scaffold of the natural product to access a variety of related structures. While specific semi-synthesis examples directly starting from this compound for derivatization are less detailed in the provided context, semi-synthetic approaches have been successfully applied to other related alkaloids like matrine (B1676216) to generate libraries of analogues for biological evaluation. The general principle involves targeted functional group modifications or ring alterations of the natural product core. For instance, a three-step transformation of cytisine (B100878), a related quinolizidine alkaloid with a pyridone ring, into a heterocyclic system closely related to the this compound skeleton has been achieved using a T-reaction as a key step. researchgate.net This demonstrates the potential for semi-synthetic routes to access this compound-like structures from readily available natural precursors.

Stereoselective Synthesis of this compound and Related Quinolizidine Alkaloids

Stereoselective synthesis is crucial for producing this compound and related quinolizidine alkaloids with defined absolute and relative configurations, as stereochemistry often plays a critical role in their biological interactions. Many synthetic approaches to quinolizidine alkaloids emphasize the control of stereochemistry. For example, stereoselective methods have been developed for constructing the quinolizidine ring system found in matrine-type alkaloids, which share structural features with this compound. The total synthesis of quinolizidine 217A, another naturally occurring quinolizidine alkaloid, involved a stereoselective reduction step to establish the desired cis-2,6-disubstituted piperidine (B6355638) intermediate. Similarly, stereoselective cyclization reactions have been employed in the modification of cytisine to produce benzo-annelated analogues with controlled stereochemistry related to the this compound skeleton. researchgate.net Achieving high stereochemical purity is a key objective in the synthesis of these complex natural products. researchgate.net

Mechanistic Studies of Anagyrine S Molecular and Cellular Interactions

Investigation of Anagyrine Interaction with Cholinergic Receptor Systems

The cholinergic system, with its nicotinic (nAChR) and muscarinic (mAChR) acetylcholine (B1216132) receptors, is a key target for many alkaloids. this compound's interaction with these receptors has been a significant area of research.

Studies utilizing in vitro cell models have been crucial in characterizing the effects of this compound on nAChRs. The human neuroblastoma cell line SH-SY5Y endogenously expresses autonomic-like α3β4 nAChRs, while the TE-671 cell line (derived from a medulloblastoma but with rhabdomyosarcomatous elements) expresses fetal muscle-type nAChRs. These cell lines serve as valuable tools for investigating the activity of compounds on different nAChR subtypes.

Research has demonstrated that this compound acts as a partial agonist at nAChRs in both SH-SY5Y and TE-671 cells. This partial agonism means that while this compound binds to and activates the receptor, it elicits a response that is lower than that of a full agonist like acetylcholine. Furthermore, this compound has been identified as a potent desensitizer of nAChRs. This desensitization occurs when prolonged exposure to the agonist leads to a state where the receptor is no longer responsive to further stimulation, even with the agonist still bound.

The potency of this compound as both a partial agonist and a desensitizer differs between the two cell lines, suggesting a degree of selectivity for different nAChR subtypes. In SH-SY5Y cells, this compound showed higher potency as both an agonist and a desensitizer compared to its effects on TE-671 cells. Specifically, the EC50 value (the concentration required to elicit a half-maximal response) for its agonist activity was 4.2 µM in SH-SY5Y cells and 231 µM in TE-671 cells. Similarly, the DC50 value (the concentration causing 50% desensitization) was 6.9 µM in SH-SY5Y cells and 139 µM in TE-671 cells. These findings indicate that this compound can directly, without metabolic alteration, desensitize nAChRs. In contrast, other related lupine alkaloids like lupanine (B156748) showed weak agonist and desensitizer activity in SH-SY5Y cells, while sparteine (B1682161) had no effect.

Table 1: In Vitro Activity of this compound at Nicotinic Acetylcholine Receptors

| Cell Line | nAChR Subtype | This compound Activity | EC50 (µM) | DC50 (µM) |

| SH-SY5Y | Autonomic (α3β4) | Partial Agonist & Desensitizer | 4.2 | 6.9 |

| TE-671 | Fetal Muscle | Partial Agonist & Desensitizer | 231 | 139 |

EC50: Half maximal effective concentration for agonist activity. DC50: Half maximal desensitizing concentration.

Radioligand binding assays using pig brain membranes, which are rich in both muscarinic and nicotinic acetylcholine receptors, have been employed to compare the binding affinity of this compound to these two major types of cholinergic receptors. These studies revealed that this compound binds to both receptor types, but with a significantly higher affinity for muscarinic receptors.

The reported IC50 values, which represent the concentration of this compound required to inhibit 50% of the radioligand binding, were 132 µM for muscarinic receptors and 2096 µM for nicotinic receptors. This indicates that this compound is approximately 16 times more potent at binding to muscarinic receptors than to nicotinic receptors in this experimental setup.

Table 2: Comparative Binding Affinity of this compound for Cholinergic Receptors

| Receptor Type | IC50 (µM) | Source |

| Muscarinic Acetylcholine Receptors | 132 | |

| Nicotinic Acetylcholine Receptors | 2096 |

IC50: Half maximal inhibitory concentration in radioligand binding assays.

Cellular electrophysiology techniques, such as the use of membrane potential sensing dyes, provide insights into the functional consequences of this compound's interaction with nAChRs. These methods allow for the measurement of changes in cell membrane potential upon receptor activation.

Studies have shown that the response of SH-SY5Y cells to this compound is not significantly affected by the muscarinic antagonist atropine, confirming that the observed effects are mediated through nicotinic, not muscarinic, receptors. The kinetics of receptor desensitization are a critical aspect of this compound's action. Prolonged or repeated application of an agonist like this compound causes the nAChR to enter a desensitized state, where the ion channel closes despite the continued presence of the agonist. The finding that this compound is a potent desensitizer, particularly at autonomic-like nAChRs, is a key aspect of its pharmacological profile.

Comparative Analysis of this compound Binding to Muscarinic vs. Nicotinic Acetylcholine Receptors

Computational Chemistry and Molecular Modeling of this compound

Computational methods provide a theoretical framework to understand the intrinsic electronic properties and reactivity of molecules like this compound. These in silico studies complement experimental findings by offering a molecular-level perspective.

Quantum chemical calculations have been used to determine the electronic properties of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential Surface (MESP) map is another valuable tool derived from these calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP plot shows high charge concentration around the nitrogen and oxygen atoms, indicating these are likely sites for interactions such as hydrogen bonding.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity. They include:

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution or charge transfer. It is related to the HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

Studies have characterized these descriptors for this compound, providing a theoretical basis for its reactivity and potential interactions with biological targets. The calculated values from one study are presented in the table below, suggesting better reactivity for this compound compared to related compounds like cytisine (B100878) and quinolizidine (B1214090) due to a lower energy gap.

Table 3: Global Chemical Reactivity Descriptors for this compound

| Descriptor | Symbol | Value (eV) |

| HOMO Energy | E_HOMO | -8.541 |

| LUMO Energy | E_LUMO | -1.332 |

| Energy Gap | ΔE | 7.209 |

| Electronegativity | χ | 4.936 |

| Chemical Hardness | η | 3.604 |

| Chemical Softness | S | 0.138 |

| Electrophilicity Index | ω | 3.379 |

Data sourced from a study utilizing semi-empirical quantum formalism.

In Silico Approaches for Predicting this compound-Target Interactions (Molecular Docking Studies)

In silico methodologies, particularly molecular docking, serve as powerful predictive tools in pharmacology and toxicology for elucidating the interactions between a ligand, such as this compound, and its biological targets. These computational techniques simulate the binding of a molecule into the active site of a target protein, predicting its orientation, conformation, and the strength of the interaction, often expressed as a binding energy or docking score. This approach is instrumental in screening potential biological targets and understanding the structural basis of a compound's activity before undertaking more resource-intensive in vitro and in vivo studies.

For this compound, foundational in silico work has been conducted to characterize its structural and electronic properties, which are critical prerequisites for accurate molecular docking simulations. One study employed semi-empirical quantum methods (Parametric Method 3 - PM3) to create a detailed electronic and structural profile of the this compound molecule. This research optimized the 3D structure of this compound to its most thermodynamically stable conformation and calculated several key descriptors of its chemical reactivity.

These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are essential for predicting how this compound will interact with molecular targets. The study also generated an Electrostatic Potential Surface Map (MESP), which visualizes the electrostatic potential on the molecule's surface, highlighting regions likely to be involved in electrostatic interactions with biological receptors. While specific docking studies of this compound against a wide array of proteins are not extensively detailed in the literature, this preparatory characterization provides the necessary database for future molecular modeling aimed at testing the biological potential of the molecule. The principles of these computational studies often involve validating the docking protocol by redocking a known ligand into its protein structure before proceeding with the test compound.

| Descriptor | Value |

|---|---|

| Potential Energy Level | -2704.2825 eV |

| Heat of Formation | -25.9770 kcal/mol |

| Dipolar Moment | 3.38309 D |

| HOMO Energy | -8.82 eV |

| LUMO Energy | -0.08 eV |

| Ionization Potential (I) | 8.82 eV |

| Electron Affinity (A) | 0.08 eV |

| Chemical Hardness (η) | 4.37 eV |

| Chemical Softness (S) | 0.22 eV |

| Chemical Potential (μ) | -4.45 eV |

| Electrophilicity Index (ω) | 2.27 eV |

Exploration of this compound's Interaction with Other Biological Pathways

While the precise mode of action of this compound is not fully understood, research has primarily focused on its interaction with the cholinergic neurotransmitter system. The compound is known to bind to both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). medchemexpress.com Notably, its binding affinity is significantly higher for muscarinic receptors, with studies showing it binds to them approximately 16 times more strongly than to nicotinic receptors. this compound functions as a partial agonist at these receptors. medchemexpress.com In addition to its agonist activity, this compound is also recognized as a potent and effective desensitizer of nAChRs, an action it can perform directly without prior metabolic alteration. medchemexpress.com

Beyond its effects on the cholinergic system, this compound has demonstrated activity in other biological contexts. It has been shown to inhibit the proliferation of the human rhabdomyosarcoma cell line TE 671 and the neuroblastoma cell line SH-SY5Y, suggesting a potential interaction with pathways controlling cell growth and division.

Furthermore, as a member of the quinolizidine alkaloid class, this compound belongs to a group of compounds known for a wide spectrum of biological activities. These activities include cytotoxic, antiviral, antimicrobial, insecticidal, and anti-inflammatory effects, hinting at the possibility that this compound could interact with a variety of other biological pathways associated with these outcomes. For instance, studies on plants containing this compound and related alkaloids, such as Sophora flavescens, have utilized network pharmacology approaches to predict interactions with inflammatory and immune response pathways, like the phosphoinositide 3-kinase-AKT (PI3K-AKT) signaling pathway. Research into the nematicidal properties of this compound also points towards interactions with targets like acetylcholinesterase in nematodes. Understanding the full scope of this compound's interactions with various metabolic and signaling pathways remains an area for further investigation.

| Target/Cell Line | Assay Type | Value | Reference |

|---|---|---|---|

| Muscarinic Acetylcholine Receptors (mAChRs) | IC₅₀ (Inhibitory Concentration) | 132 µM | medchemexpress.com |

| Nicotinic Acetylcholine Receptors (nAChRs) | IC₅₀ (Inhibitory Concentration) | 2096 µM | medchemexpress.com |

| SH-SY5Y Cells (nAChR Agonist) | EC₅₀ (Half-maximal Effective Concentration) | 4.2 µM | medchemexpress.com |

| TE-671 Cells (nAChR Agonist) | EC₅₀ (Half-maximal Effective Concentration) | 231 µM | medchemexpress.com |

| SH-SY5Y Cells (nAChR Desensitization) | DC₅₀ (Half-maximal Desensitizing Concentration) | 6.9 µM | medchemexpress.com |

| TE-671 Cells (nAChR Desensitization) | DC₅₀ (Half-maximal Desensitizing Concentration) | 139 µM | medchemexpress.com |

| TE 671 Cells (Proliferation Inhibition) | EC₅₀ (Half-maximal Effective Concentration) | 18.1 µM | |

| SH-SY5Y Cells (Proliferation Inhibition) | EC₅₀ (Half-maximal Effective Concentration) | 19.1 µM |

Biological Activities and Pharmacological Potential of Anagyrine Non Clinical Focus

Antinematodal Activity and Associated Mechanisms (e.g., against Pine Wood Nematodes)

Anagyrine has demonstrated notable activity against nematodes, particularly the pine wood nematode (Bursaphelenchus xylophilus), which is the causative agent of pine wilt disease. Research has explored the potential of this compound and related compounds as botanical nematicides.

Studies have identified that certain plant extracts containing this compound exhibit nematicidal properties. For instance, research on Sophora flavescens has highlighted the nematicidal activities of its alkaloid constituents, including this compound, against pine wood nematodes. The mechanism of action is believed to involve the disruption of the nematode's neuromuscular system. The body of a nematode treated with such compounds typically shows a straight shape without movement. This suggests a paralytic effect, which is a common mode of action for many nematicides that interfere with neurotransmission. The exploration of plant-derived compounds like this compound offers a potential alternative to synthetic nematicides for managing pine wilt disease.

Insecticidal Properties and Target Identification

The insecticidal potential of quinolizidine (B1214090) alkaloids, including this compound, has been a subject of interest. These compounds are part of a plant's natural defense mechanism against herbivores. Research suggests that the insecticidal action of these alkaloids may be linked to their interaction with neurotransmitter receptors in insects.

While specific target identification for this compound's insecticidal activity is an ongoing area of research, the broader class of quinolizidine alkaloids is known to affect insect behavior and survival. The structural characteristics of these alkaloids allow them to interfere with normal physiological processes in insects, leading to toxic effects.

Research into Acetylcholinesterase Inhibitory Activity

This compound's interaction with the cholinergic system has been investigated, particularly its effect on acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). this compound has been shown to bind to both muscarinic and nicotinic acetylcholine receptors.

Specifically, this compound acts as a partial agonist and a desensitizer of nicotinic acetylcholine receptors (nAChRs). Research has determined its binding affinities, with IC50 values of 132 µM for muscarinic receptors and 2096 µM for nicotinic receptors. This interaction with acetylcholine receptors suggests a potential for this compound to modulate cholinergic neurotransmission, which is a mechanism of interest in the development of various therapeutic agents. However, the inhibitory activity of some related compounds on AChE has been found to be unsatisfactory in some studies.

Antimicrobial Efficacy against Bacterial and Fungal Pathogens

Quinolizidine alkaloids, the class of compounds to which this compound belongs, have been reported to possess antimicrobial properties. These natural products are part of the plant's defense system against a variety of microorganisms.

In Vitro Modulation of Cellular Proliferation (e.g., in specific cancer cell lines)

Recent research has explored the potential of this compound-containing extracts to modulate the proliferation of cancer cells in vitro. A study on an extract from Retama monosperma, where this compound was the most abundant alkaloid (39.63%), demonstrated a potential anticancer effect against human cervical cancer cell lines (HeLa and SiHa).

The study indicated that the extract inhibited cell proliferation and induced apoptosis (programmed cell death). The mechanism appeared to involve a mitochondria-mediated signaling pathway. While these findings are based on a crude extract, the high concentration of this compound suggests it may play a significant role in the observed antiproliferative effects. Further research is needed to isolate this compound and confirm its specific activity and mechanism of action in these cancer cell lines.

Investigation of this compound's Teratogenic Mechanism in Livestock Models (focus on cellular and physiological pathways of action inhibiting fetal movement)

This compound is well-known for its teratogenic effects in livestock, particularly causing "crooked calf syndrome" when ingested by pregnant cows during specific periods of gestation (days 40-100). The primary mechanism underlying these birth defects is the inhibition of fetal movement.

The cellular and physiological pathways of this action involve this compound's interaction with nicotinic acetylcholine receptors (nAChRs). this compound acts as a potent desensitizer of these receptors, which are crucial for neuromuscular signaling. By desensitizing the nAChRs in the fetus, this compound effectively reduces or "paralyzes" fetal activity. This prolonged lack of movement during critical developmental periods leads to skeletal deformities such as arthrogryposis (flexed joints), scoliosis (curved spine), and cleft palate. Research has shown that this compound can directly cross the placental barrier and act on fetal nAChRs without needing to be metabolized first.

| Receptor Type | Cell Line | Effect | Potency (EC50/DC50) |

| Autonomic nAChR | SH-SY5Y | Partial Agonist | 4.2 µM |

| Autonomic nAChR | SH-SY5Y | Desensitizer | 6.9 µM |

| Fetal Muscle-type nAChR | TE-671 | Partial Agonist | 231 µM |

| Fetal Muscle-type nAChR | TE-671 | Desensitizer | 139 µM |

Advanced Analytical Methodologies for Anagyrine Quantification and Profiling

Development and Validation of Chromatographic Methods (e.g., GC, HPLC, UHPLC) for Anagyrine

Chromatographic techniques are fundamental for the separation and quantification of this compound in complex matrices. Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-High Performance Liquid Chromatography (UHPLC) are commonly employed. These methods often require careful optimization of stationary phases, mobile phases, and temperature gradients to achieve adequate separation of this compound from other co-occurring compounds, particularly other quinolizidine (B1214090) alkaloids . The development of such methods involves rigorous validation steps to ensure their accuracy, precision, linearity, limits of detection (LOD), and limits of quantification (LOQ) . For instance, a validated HPLC-MS/MS method for determining alkaloids in lupins achieved LOQs between 1 and 25 µg/Kg, demonstrating sensitivity below typical maximum requested levels .

Mass Spectrometry Applications for this compound Identification and Quantification (e.g., MS/MS, QqQ-LIT-MS/MS)

Mass spectrometry (MS), especially coupled with chromatography (GC-MS, LC-MS), provides powerful tools for the identification and quantification of this compound. Tandem mass spectrometry (MS/MS) and techniques like triple quadrupole-linear ion trap mass spectrometry (QqQ-LIT-MS/MS) offer high sensitivity and selectivity by monitoring specific fragmentation patterns of this compound . GC-MS has been used to identify and quantify quinolizidine alkaloids, including this compound, in plant extracts . LC-MS methods, including LC-MS/MS and LC-HR-MS, are also widely applied for the analysis of lupine alkaloids like this compound in various samples, including biological matrices . These methods often utilize positive electrospray ionization and dynamic multiple reaction monitoring (MRM) to enhance confidence in identification and improve sensitivity .

Sample Preparation and Matrix Effects in this compound Analysis from Diverse Biological and Plant Samples

Effective sample preparation is a critical step in the analysis of this compound from diverse biological and plant matrices due to the potential for matrix effects that can suppress or enhance ionization efficiency in MS . Various extraction and clean-up techniques are employed, tailored to the specific matrix and the chemical properties of this compound. Solid-phase extraction (SPE) is a common approach used to isolate and purify alkaloids from plant and biological samples . For example, SPE using strong cation exchange material has been successfully applied for cleanup in the analysis of plant toxins in honey and herbal teas . Optimization of SPE parameters, such as sorbent type, amount of sorbent, wash solution concentration, and elution solvent, is crucial for efficient recovery and minimized matrix interference . Matrix effects can be compensated for using strategies like matrix-matched calibrations, standard addition, or the use of internal standards . Studies have shown that optimized sample preparation procedures can result in satisfactory recoveries and acceptable matrix effects for alkaloid analysis .

Methodologies for Separation and Purity Assessment of this compound from Co-occurring Alkaloids (e.g., Lupanine (B156748), Sparteine (B1682161), Cytisine (B100878), Thermopsine (B1682252), Ammodendrine)

This compound often co-occurs with other quinolizidine and piperidine (B6355638) alkaloids in plants, necessitating analytical methods capable of separating and assessing the purity of this compound . Chromatographic methods like GC, HPLC, and UHPLC, coupled with MS detection, are essential for this purpose . The selection of appropriate chromatographic columns and optimized mobile phases allows for the separation of closely related alkaloids based on their differing polarities and interactions with the stationary phase . For instance, studies have utilized GC-MS to identify and differentiate various quinolizidine alkaloids, including this compound, lupanine, sparteine, cytisine, and thermopsine, in plant extracts . The relative abundance of these co-occurring alkaloids can vary significantly depending on the plant species and even within different parts of the same plant .

Development of this compound as a Biomarker in Research Studies (e.g., for plant exposure in animal models)

This compound has been investigated for its potential as a biomarker, particularly in the context of livestock exposure to this compound-containing plants. Studies have explored the presence and concentration of this compound in biological samples from animals as an indicator of exposure and potential for toxicity . For example, serum this compound concentrations have been proposed as a potential biomarker for lupine teratogenicity (crooked calf disease) in cattle . Research in pregnant goats exposed to Lupinus leucophyllus has utilized LC-MS to quantify this compound, lupanine, and 5,6-dehydrolupanine (B1195405) in bovine serum . The toxicokinetics of this compound in animal models, including its absorption and elimination, are studied to understand its suitability as a biomarker . Differences in this compound serum concentrations and elimination half-lives have been observed between different breeds of cattle, suggesting that breed-dependent factors can influence biomarker levels .

Structure Activity Relationship Sar Investigations of Anagyrine and Analogues

Identification of Structural Moieties Critical for Specific Biological Activities

Anagyrine belongs to the class of quinolizidine (B1214090) alkaloids that possess a 2-pyridone ring, distinguishing it from other types like lupanine (B156748) or sparteine (B1682161) which are primarily aliphatic tetracyclic quinolizidines. This pyridone moiety is a significant structural feature.

Research indicates that this compound interacts with both nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine (B1216132) receptors. wikidata.orgontosight.ai Studies have shown that this compound binds more strongly to muscarinic receptors than to nicotinic receptors. wikidata.orgontosight.ai Specifically, this compound acts as a partial agonist and desensitizer at nAChRs in cell culture models.

Quantitative data on this compound's binding affinity to acetylcholine receptors highlights this interaction. For instance, in radioligand binding assays using pig brain membranes, this compound showed IC₅₀ values of 132 µM for muscarinic receptors and 2,096 µM for nicotinic receptors. ontosight.ai In cell-based assays, this compound acted as a partial agonist at nAChRs with EC₅₀ values of 4.2 µM in SH-SY5Y cells and 231 µM in TE-671 cells. It also demonstrated nAChR desensitization with DC₅₀ values of 6.9 µM in SH-SY5Y cells and 139 µM in TE-671 cells.

| Activity / Target | Assay Type | Value | Unit | Cell Line / System | Citation |

| mAChR Binding Affinity | Radioligand Binding Assay | 132 | µM | Pig brain membranes | ontosight.ai |

| nAChR Binding Affinity | Radioligand Binding Assay | 2,096 | µM | Pig brain membranes | ontosight.ai |

| nAChR Agonist Activity | Cell-based Assay (Partial Agonist) | 4.2 | µM | SH-SY5Y cells | |

| nAChR Agonist Activity | Cell-based Assay (Partial Agonist) | 231 | µM | TE-671 cells | |

| nAChR Desensitization | Cell-based Assay | 6.9 | µM | SH-SY5Y cells | |

| nAChR Desensitization | Cell-based Assay | 139 | µM | TE-671 cells | |

| Anticancer Activity | Cell Proliferation Inhibition | 18.1 | µM | TE-671 cells | ontosight.ai |

| Anticancer Activity | Cell Proliferation Inhibition | 19.1 | µM | SH-SY5Y cells | ontosight.ai |

The presence of the 2-pyridone ring is a key feature of this compound-type quinolizidine alkaloids. Substitutions on the this compound skeleton, particularly on ring D at positions C-15, C-14, and C-12, and on ring C at C-17, as well as the orientation of the C-7–C-8–C-9 bridge, contribute to the structural diversity within this group and likely influence their biological activities. While specific moieties solely responsible for teratogenicity versus receptor interaction are not definitively isolated in the provided information, the distinct tetracyclic structure incorporating the pyridone is fundamental to this compound's identity and its interaction profile.

Impact of Stereochemistry on this compound's Molecular Interactions and Bioactivity

This compound is a chiral molecule, possessing multiple stereogenic centers. wikidata.org Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of many compounds, particularly in their interactions with biological targets like receptors and enzymes. ontosight.ai Different stereoisomers (enantiomers and diastereomers) of a compound can exhibit significantly different pharmacological profiles, including variations in potency, efficacy, and even the type of activity.

For related alkaloid teratogens, such as the piperidine (B6355638) alkaloids coniine, ammodendrine, and anabasine, studies have shown that different enantiomers exhibit variations in biological activity. This principle is expected to extend to quinolizidine alkaloids like this compound. While direct comparative studies on the biological activities of all possible this compound stereoisomers are not extensively detailed in the provided sources, the consistent reference to "(-)-Anagyrine" in many studies suggests that a specific stereoisomer is the predominant naturally occurring and biologically relevant form investigated.

The biosynthesis of quinolizidine alkaloids in plants occurs under stereoselective control, leading to the predominance of specific stereochemical backbones in different species. This stereochemical precision during biosynthesis underscores its importance for the plant's own biological context and, consequently, for the bioactivity of these compounds when interacting with other organisms. The conformation of (-)-Anagyrine has been studied using techniques like NMR spectroscopy, providing insights into its preferred three-dimensional shape, which directly impacts its ability to bind to target molecules. The specific arrangement of the rings and the orientation of substituents in space dictate how effectively this compound can fit into the binding sites of receptors or interact with other biological macromolecules, thereby influencing its potency and the nature of its effects, including teratogenicity and receptor desensitization.

Rational Design Principles for Modulating this compound's Activity Profile

Rational drug design is an approach to drug discovery that involves the inventive process of finding new medications based on the knowledge of a biological target and the structure-activity relationships of existing ligands. This approach contrasts with traditional methods that often rely on screening large libraries of compounds without prior knowledge of the target.

In the context of this compound and other quinolizidine alkaloids, SAR information provides a foundation for rational design efforts. By identifying the structural moieties critical for specific activities (Section 9.1) and understanding how stereochemistry influences molecular interactions (Section 9.2), researchers can design and synthesize this compound analogues with modified structures. The goal of such modifications is often to enhance desired biological activities, such as potential therapeutic effects, while minimizing undesired ones, particularly teratogenicity.

Rational design principles applied to this compound analogues could involve:

Targeting specific receptors: Based on this compound's interaction with acetylcholine receptors, analogues could be designed to have higher selectivity or altered efficacy at specific receptor subtypes (e.g., neuronal nAChRs involved in neurological processes vs. those potentially involved in teratogenesis). wikidata.orgontosight.ai

Modifying the pyridone ring or other key moieties: Alterations to the 2-pyridone system or substitutions at positions known to influence activity (e.g., C-12, C-14, C-15, C-17) could lead to compounds with improved binding characteristics or altered downstream effects.

Controlling stereochemistry: Synthesis of specific enantiomers or diastereomers could be pursued if SAR studies reveal that a particular stereoisomer possesses a more favorable activity profile (e.g., reduced teratogenicity with retained or enhanced activity at a therapeutic target). Although direct comparative data for this compound enantiomers is limited in the provided sources, the known importance of stereochemistry in related alkaloids supports this as a rational design strategy.

Incorporating structural features from other bioactive QAs: Combining elements of this compound's structure with features from other quinolizidine alkaloids known for different activities (e.g., antimicrobial or anti-inflammatory effects) could lead to novel hybrid compounds with unique properties.

Computational molecular modeling and docking studies are valuable tools in rational design, allowing researchers to predict how modified this compound structures might interact with target proteins and to prioritize the synthesis of promising analogues. While specific examples of clinically approved drugs directly developed through rational design starting from this compound are not highlighted in the provided information, the broader field of quinolizidine alkaloid research is actively employing these principles to expand the chemical space and discover new bioactive compounds for pharmacological and agrochemical applications.

Future Directions and Emerging Research Avenues for Anagyrine Science

Unexplored Biosynthetic Pathways and Metabolic Engineering Opportunities

The biosynthesis of quinolizidine (B1214090) alkaloids, including anagyrine, originates from the amino acid L-lysine. While a theoretical biosynthesis pathway has been suggested, the molecular mechanisms underlying the synthesis of lysine-derived alkaloids are not yet fully understood. Future research needs to fully elucidate the enzymatic steps and regulatory networks involved in this compound biosynthesis in its native plant sources. This includes identifying novel enzymes and understanding their catalytic mechanisms and stereospecificity.

Metabolic engineering offers significant opportunities to manipulate the production of this compound and related QAs. escholarship.org By understanding the biosynthetic pathway, researchers can explore strategies to:

Enhance the production of this compound in plants or heterologous systems for research purposes.

Engineer plants to reduce or eliminate this compound accumulation, particularly in crops like lupins, to improve their safety for consumption.

Generate novel this compound derivatives with potentially altered bioactivities through pathway engineering.

Recent advancements in metabolic engineering have demonstrated the potential to reprogram biosynthetic pathways to create new natural products or modify existing ones. escholarship.org Applying these techniques to this compound biosynthesis could lead to the development of "detoxified" lupin varieties or the production of this compound or its analogs in controlled environments.

Discovery of Novel Molecular Targets and Signaling Cascades

This compound is known to interact with muscarinic and nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a partial agonist and desensitizer of nAChRs. However, its full spectrum of molecular targets and the signaling cascades it influences remain to be fully explored. Future research should aim to identify additional proteins, enzymes, or pathways that this compound interacts with, potentially uncovering novel biological activities.

Techniques such as target deconvolution, phenotypic screening coupled with mechanism-of-action studies, and advanced computational modeling can be employed to discover new molecular targets. Understanding the complete profile of this compound's interactions at the molecular level is crucial for evaluating its potential in various applications and understanding its toxicological effects more comprehensively. Research into related quinolizidine alkaloids has indicated potential interactions with various signaling pathways, such as NF-κB, MAPK, and PI3K/AKT pathways, which warrants investigation for this compound as well.

Advancements in High-Throughput Screening and Analytical Techniques for this compound

Accurate and efficient detection and quantification of this compound are essential for various research areas, including plant breeding, toxicology, and potential applications. While methods like GC-MS and HPLC-MS/MS have been used for QA analysis, there is a continuous need for more sensitive, rapid, and high-throughput techniques.

Future advancements in analytical techniques could include:

Development of highly specific and sensitive biosensors for real-time this compound detection.

Miniaturization and automation of sample preparation and analysis workflows to enable high-throughput screening (HTS) of large numbers of samples.

Utilization of advanced mass spectrometry techniques, such as high-resolution MS and ion mobility MS, for comprehensive profiling of this compound and its metabolites.

Development of standardized and validated methods for this compound analysis across different matrices (plant tissues, biological fluids, etc.).

High-throughput screening methodologies could be particularly valuable for screening plant populations for low this compound content or for identifying microorganisms capable of degrading this compound.

Potential Applications in Agrochemical and Biotechnological Research

Beyond its toxicity, the biological activities of this compound and other QAs suggest potential applications in agrochemical and biotechnological fields. this compound has shown insecticidal properties, which could be explored for developing natural pesticides.

Future research directions include:

Investigating the efficacy of this compound and its derivatives as bioinsecticides against various agricultural pests.

Studying the mechanisms of insecticidal action to optimize their effectiveness and minimize potential non-target effects.

Exploring the potential of this compound or modified structures as lead compounds for the synthesis of novel agrochemicals.

Investigating the role of this compound in plant defense mechanisms and exploring opportunities for enhancing plant resistance through biotechnological approaches.

Research into the allelopathic effects of this compound could inform integrated management strategies for poisonous plants.

Integration of 'Omics' Technologies for Comprehensive this compound Research

The integration of various 'omics' technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds immense potential for a holistic understanding of this compound.

Future research can leverage 'omics' data to:

Identify all genes and enzymes involved in this compound biosynthesis and its regulation (genomics and transcriptomics).

Understand how this compound production is influenced by environmental factors and developmental stages.

Identify proteins that interact with this compound or are affected by its presence (proteomics).

Profile the complete metabolic changes in organisms exposed to this compound (metabolomics).

Utilize integrated multi-omics approaches to build comprehensive models of this compound biosynthesis, metabolism, and biological effects.

Single-cell 'omics' technologies could provide unprecedented resolution in understanding this compound biosynthesis and accumulation at the cellular level. This integrated approach will facilitate a more complete picture of this compound's biology, from its genetic origins to its interactions within biological systems, paving the way for targeted research and application development.

Q & A

Q. Methodological Answer :

- Soil studies : Spiked this compound is incubated under varying pH/temperature. Extract with acetonitrile and quantify degradation via LC-MS/MS.

- Bioaccumulation : Feed Lupinus to livestock; measure this compound in serum (LC-HRMS) and excreta. Model half-life using pharmacokinetic software (e.g., NONMEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.